molecular formula C30H58O4S2 B12657547 Ethylene bis((dodecylthio)acetate) CAS No. 84145-13-1

Ethylene bis((dodecylthio)acetate)

Cat. No.: B12657547
CAS No.: 84145-13-1
M. Wt: 546.9 g/mol
InChI Key: ITOVYIDFTXLTHV-UHFFFAOYSA-N
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Description

Ethylene bis((dodecylthio)acetate) is an organic compound with the molecular formula C30H58O4S2. It is known for its unique structure, which includes two dodecylthio groups attached to an ethylene backbone via acetate linkages. This compound is primarily used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene bis((dodecylthio)acetate) can be synthesized through a multi-step process. The synthesis typically involves the reaction of ethylene glycol with dodecylthiol in the presence of a catalyst to form the intermediate product. This intermediate is then reacted with acetic anhydride under controlled conditions to yield ethylene bis((dodecylthio)acetate).

Industrial Production Methods: In industrial settings, the production of ethylene bis((dodecylthio)acetate) involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: Ethylene bis((dodecylthio)acetate) can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiols.

    Substitution: It can participate in substitution reactions where the acetate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethylene derivatives.

Scientific Research Applications

Ethylene bis((dodecylthio)acetate) has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical structure.

    Industry: It is used as a stabilizer in the production of polymers and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of ethylene bis((dodecylthio)acetate) involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, altering their activity. The dodecylthio groups can form strong interactions with hydrophobic regions of proteins, affecting their function. Additionally, the acetate groups can participate in esterification reactions, modifying the properties of the target molecules.

Comparison with Similar Compounds

    Ethylene bis((octylthio)acetate): Similar structure but with octylthio groups instead of dodecylthio groups.

    Ethylene bis((hexylthio)acetate): Contains hexylthio groups.

    Ethylene bis((butylthio)acetate): Contains butylthio groups.

Uniqueness: Ethylene bis((dodecylthio)acetate) is unique due to its longer dodecylthio chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where enhanced hydrophobic interactions are desired, such as in the stabilization of polymers and in the formulation of lubricants.

Properties

CAS No.

84145-13-1

Molecular Formula

C30H58O4S2

Molecular Weight

546.9 g/mol

IUPAC Name

2-(2-dodecylsulfanylacetyl)oxyethyl 2-dodecylsulfanylacetate

InChI

InChI=1S/C30H58O4S2/c1-3-5-7-9-11-13-15-17-19-21-25-35-27-29(31)33-23-24-34-30(32)28-36-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

ITOVYIDFTXLTHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC(=O)OCCOC(=O)CSCCCCCCCCCCCC

Origin of Product

United States

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